molecular formula C₂₀H₂₆O₂ B015915 4-Oxoretinal CAS No. 33532-44-4

4-Oxoretinal

Cat. No. B015915
CAS RN: 33532-44-4
M. Wt: 298.4 g/mol
InChI Key: PLILDISEFZJECC-ITCDGTHUSA-N
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Description

4-Oxoretinal is a predominant retinoid during morphogenesis in mouse skin in vivo . It is a derivative of retinol (vitamin A) that is involved in vision, embryogenesis, differentiation, reproduction, and control of cell proliferation . Topical 4-oxoretinal promotes significant epidermal hyperplasia and metaplasia in mouse tail .


Molecular Structure Analysis

The molecular formula of 4-Oxoretinal is C20H26O2 . It has an average mass of 298.419 Da and a monoisotopic mass of 298.193268 Da .


Chemical Reactions Analysis

4-Oxoretinal and 4-oxoretinol are not converted into retinoic acid . They exert a moderate direct retinoid-like activity in vivo .

Scientific Research Applications

  • Antitumor Activity and Oxidation Processes : 4-Oxoretinal is utilized in studying the antitumor activity of retinoids, bacteriorhodopsin analogues, and the reactivity of retinal derivatives in oxidation processes by molecular oxygen (Mironova et al., 2002).

  • Enhancing Gap Junctional Communication : It enhances gap junctional communication and increases the expression of connexin43 mRNA in murine fibroblasts (Hanusch et al., 1995).

  • Role in Embryogenesis : In Xenopus eggs and early embryos, 4-Oxoretinaldehyde is a major bioactive retinoid that binds to and transactivates retinoic acid receptors, suggesting a critical regulatory role during embryogenesis (Blumberg et al., 1996).

  • Effects on Epidermal Hyperplasia and Metaplasia : When applied topically, 4-oxoretinal and 4-oxoretinol promote epidermal hyperplasia and metaplasia in mouse tail, demonstrating moderate direct retinoid-like activity in vivo (Sorg et al., 2008).

  • Cell Differentiation and Signaling : 4-oxo-ROL, present in differentiated F9 cells, is a natural, biologically active retinoid and may be a novel signaling molecule and regulator of cell differentiation (Achkar et al., 1996).

  • G2-M Cell Cycle Arrest and Apoptosis : 4-oxo-4-HPR induces significant G2-M cell cycle arrest and apoptosis in both fenretinide-sensitive and -resistant cell lines, and synergizes with 4-HPR (Villani et al., 2006).

  • Clarifying Visual Transduction : The photoactive 11cis-3-diazo-4-oxoretinal analog is important for clarifying the visual transduction process (Borhan et al., 1997).

  • Antimitotic Activity : 4-Oxo-4-HPR exhibits antimitotic effects through inhibition of tubulin polymerization, a novel molecular mechanism for a retinoid (Appierto et al., 2009).

  • Protection Against Oxidative Stress : 4-AC stabilizes NRF2 and upregulates NQO1 and HO-1 genes in RPE cells, blocking cellular ROS increase and protecting from oxidative stress-induced necrosis (Hanus et al., 2015).

  • Retinal Oxygenation and Metabolism : Studies involving retinal oxygenation and metabolism, including mathematical models to simulate retinal metabolism, are relevant to 4-Oxoretinal research (Linsenmeier & Zhang, 2017).

  • Anticancer Activity Mechanisms : 4-oxo-4-HPR's anticancer activity stems from at least two independent mechanisms, making it more potent and effective in 4-HPR-resistant cell lines (Tiberio et al., 2010).

properties

IUPAC Name

(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethyl-3-oxocyclohexen-1-yl)nona-2,4,6,8-tetraenal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26O2/c1-15(7-6-8-16(2)12-14-21)9-10-18-17(3)19(22)11-13-20(18,4)5/h6-10,12,14H,11,13H2,1-5H3/b8-6+,10-9+,15-7+,16-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLILDISEFZJECC-RMWYGNQTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CCC1=O)(C)C)C=CC(=CC=CC(=CC=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(CCC1=O)(C)C)/C=C/C(=C/C=C/C(=C/C=O)/C)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401318044
Record name 4-Oxoretinal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401318044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Oxoretinal

CAS RN

33532-44-4
Record name 4-Oxoretinal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33532-44-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Oxoretinal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401318044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
58
Citations
O Sorg, C Tran, P Carraux, D Grand… - Journal of investigative …, 2008 - Elsevier
… However, both retinal and 4-oxoretinal significantly inhibited the lipopolysaccharide-… , 4-oxoretinal and 4-oxoretinol were not converted into retinoic acid. We conclude that 4-oxoretinal …
M Hashimoto, Y Fujimoto - Synthetic communications, 1999 - Taylor & Francis
… Additionally, 4-oxoretinal has been used for the photoaffinity labeling of rhodopsion.2.3 Although many synthetic protocols for those retinoids already have been reported, those …
CJ Beischel, V Mani, R Govindjee… - Photochemistry and …, 1991 - Wiley Online Library
… All-trans 4-oxoretinal and 2,3-dehydro-4-oxoretinal have similar … The 4-0x0 and 2,3-dehydro-4-oxoretinal pigments, after … We prepared 4-oxoretinal (2) as a potential photoaffinity …
T Wingerath, D Kirsch, B Spengler, W Stahl - Analytical biochemistry, 1999 - Elsevier
… Synthesis of 3-hydroxyretinal, 4-oxoretinal, and acycloretinal was performed by oxidative cleavage of the all-trans-carotenoids of zeaxanthin, canthaxanthin, and lycopene. © 1999 …
EV Mironova, SV Leont'eva, SV Shevyakov… - Russian Journal of …, 2002 - Springer
… of methylene group position 4 of the ring in all-E- and 13Z-isomers of retinal by the acidic form of manganese dioxide with the formation of the corresponding derivatives of 4-oxoretinal …
ML Souto, J Um, B Borhan… - Helvetica Chimica …, 2000 - Wiley Online Library
… In summary, we report a successful chemical synthesis of (11Z)-3-diazo-4oxoretinal (1). This was accomplished through the semi-hydrogenation methodology developed for reduction …
NE Belikov, IA Melnikova, O Demina… - JOURNAL OF …, 2018 - terenin-2021.ru
In this work, the following retinal based proteins were studied:(1) bacteriorhodopsin (BRh), the well-known light-driven proton pump from the extremely halophilic microorganism H. …
Number of citations: 0 terenin-2021.ru
B Borhan, R Kunz, AY Wang, K Nakanishi… - Journal of the …, 1997 - ACS Publications
… We expect the photoactive 11-cis-3-diazo-4-oxoretinal (1) to be crucial in clarifying the visual transduction process, but its synthesis has not been successful. However, as described …
Number of citations: 19 0-pubs-acs-org.brum.beds.ac.uk
N Sekiya, A Kishigami, F Tokunaga… - Photochemistry and …, 1992 - Wiley Online Library
… So far retinochrome appears to isomerize any of the all-trans-retinal analogues to the 11-cis-isomers, eg 1 I-cis-naphtyl analogue of retinalI5 and 1 l-cis-4oxoretinal (Yoshihara et al., …
SV Leonteva, VR Flid - Fine Chemical Technologies, 2007 - finechem-mirea.ru
… Supramolecular substances, combinated NBD and 4-oxoretinal or 5, 6-dioxo-5, 6-sekoretinal, were suggested toward photochemical energy storage and optical memory systems by …
Number of citations: 2 www.finechem-mirea.ru

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